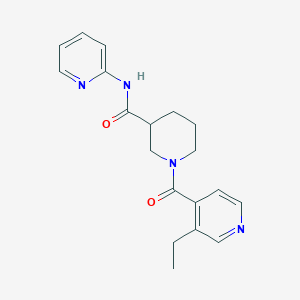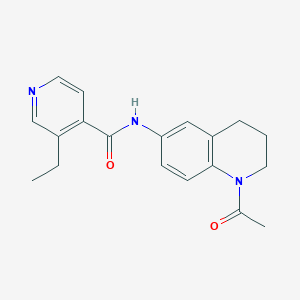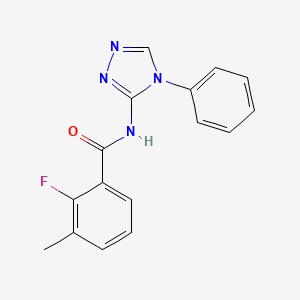![molecular formula C13H24FN3O B7641500 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4'-F-PPP and is a derivative of the well-known drug, 4-methylaminorex. 4'-F-PPP has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with the dopamine transporter. This compound is able to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to increase dopamine signaling, leading to effects such as increased locomotor activity and increased reward-seeking behavior. Additionally, 4'-F-PPP has also been found to have effects on serotonin and norepinephrine signaling, although these effects are less well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a potential candidate for use in studies related to dopamine transporters. However, one of the limitations of using this compound is its potential for abuse. 4'-F-PPP is a derivative of 4-methylaminorex, which is a Schedule I controlled substance in the United States.
Orientations Futures
There are several potential future directions for research related to 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide. One potential direction is the further study of its effects on serotonin and norepinephrine signaling. Additionally, this compound could also be studied for its potential use in the treatment of disorders related to dopamine signaling, such as Parkinson's disease. Finally, further research could also be done to develop analogs of 4'-F-PPP with improved selectivity and reduced potential for abuse.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methylaminorex with 3-fluoropropyl chloride in the presence of a base. The resulting product is then treated with pyrrolidine-2-carboxylic acid to obtain this compound.
Applications De Recherche Scientifique
1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine transporter, making it a potential candidate for use in studies related to dopamine transporters. Additionally, 4'-F-PPP has also been studied for its potential use in studies related to serotonin and norepinephrine transporters.
Propriétés
IUPAC Name |
1-[1-(3-fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FN3O/c14-6-2-7-16-9-4-11(5-10-16)17-8-1-3-12(17)13(15)18/h11-12H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIXZLRQPBBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CCCF)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)


![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)